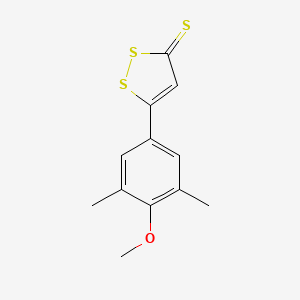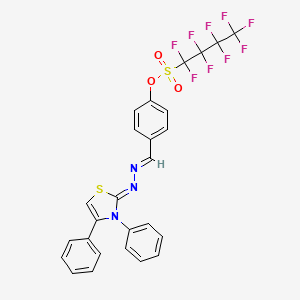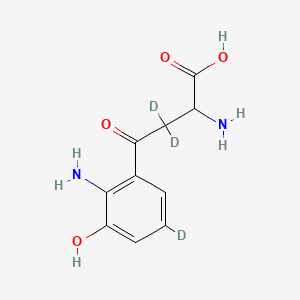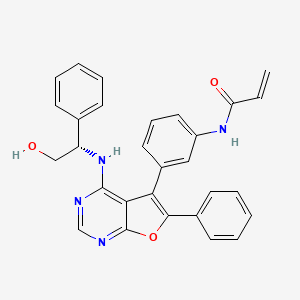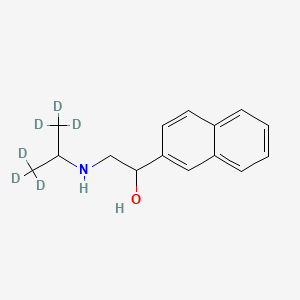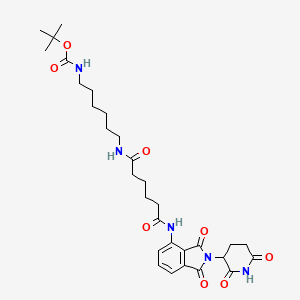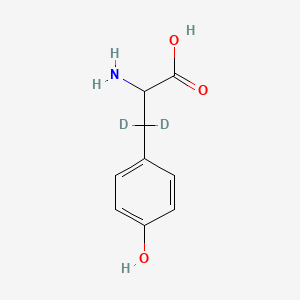
Axl-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Axl-IN-4 is a small molecule inhibitor that targets the Axl receptor tyrosine kinase. Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and is implicated in various cellular processes, including cell survival, proliferation, migration, and immune regulation. Overexpression of Axl is associated with poor prognosis in several cancers, making it a promising target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Axl-IN-4 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core scaffold, followed by functionalization to introduce specific substituents that enhance the compound’s inhibitory activity. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
Axl-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions are employed to introduce different substituents on the core scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity and therapeutic potential .
Scientific Research Applications
Axl-IN-4 has a wide range of scientific research applications, including:
Cancer Research: this compound is used to study the role of Axl in cancer progression, metastasis, and resistance to therapy.
Drug Development: This compound serves as a lead compound for the development of new Axl inhibitors with improved potency and selectivity.
Mechanism of Action
Axl-IN-4 exerts its effects by inhibiting the kinase activity of the Axl receptor tyrosine kinase. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting the signaling pathways that promote cell survival, proliferation, and migration. The primary molecular targets of this compound include the Axl receptor and its ligand, growth arrest-specific protein 6 (Gas6). By blocking Axl signaling, this compound can induce apoptosis and reduce tumor cell viability .
Comparison with Similar Compounds
Similar Compounds
R428 (BGB324): A selective Axl inhibitor that has demonstrated anti-tumor activity in various cancer types.
Cabozantinib: A multi-kinase inhibitor that targets Axl along with other receptor tyrosine kinases.
Uniqueness of Axl-IN-4
This compound is unique in its high selectivity and potency for the Axl receptor tyrosine kinase. Unlike other inhibitors, this compound has shown minimal off-target effects, making it a promising candidate for targeted cancer therapy. Its ability to overcome resistance mechanisms and enhance the efficacy of other treatments further highlights its potential as a therapeutic agent .
Properties
Molecular Formula |
C11H11N5 |
|---|---|
Molecular Weight |
213.24 g/mol |
IUPAC Name |
3-(1-methylpyrazol-4-yl)-1H-indazol-6-amine |
InChI |
InChI=1S/C11H11N5/c1-16-6-7(5-13-16)11-9-3-2-8(12)4-10(9)14-15-11/h2-6H,12H2,1H3,(H,14,15) |
InChI Key |
OOVAXGTZPIPYHR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=NNC3=C2C=CC(=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


